molecular formula C23H24N4O3 B11159301 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11159301
M. Wt: 404.5 g/mol
InChI Key: RWKKEIVKWKGJTJ-UHFFFAOYSA-N
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Description

This compound is a bis-indole derivative featuring two distinct indole moieties connected via a carboxamide and an amino-oxoethyl linker. The first indole ring is substituted at the 5-position with a methoxy group and at the 1-position with a methyl group, while the second indole is linked via an ethylamino-oxoethyl bridge. The molecule’s design combines lipophilic (methoxy, methyl) and polar (amide, amino) groups, which may influence solubility, membrane permeability, and target binding.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-27-20-8-7-17(30-2)11-16(20)12-21(27)23(29)26-14-22(28)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,11-13,25H,9-10,14H2,1-2H3,(H,24,28)(H,26,29)

InChI Key

RWKKEIVKWKGJTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction. This reaction involves the activation of the carboxyl group of the acid, which then reacts with the amine group of the tryptamine derivative to form the amide bond .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The indole ring can undergo substitution reactions, where different substituents can be introduced into the ring structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which can result in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Carboxamide Scaffolds

The compound shares core structural motifs with several synthesized indole derivatives, as outlined below:

Compound Key Structural Differences Biological Implications Reference
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y) Incorporates adamantane (bulky hydrocarbon) instead of a second indole. Adamantane enhances lipophilicity and may improve CNS penetration but reduce solubility .
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Replaces the 5-methoxy-1-methylindole with a 4-methoxyphenyl-pyrrolidine group. Pyrrolidine introduces conformational rigidity, potentially altering receptor selectivity .
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide Substitutes the ethylamino-oxoethyl linker with an isopropyl group. Reduced hydrogen-bonding capacity due to alkylation; may lower solubility but enhance metabolic stability .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (e.g., 2a–2c) Replaces the carboxamide linker with a thiazole ring. Thiazole introduces sulfur-based hydrogen bonding and π-stacking potential, affecting kinase inhibition .
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide Substitutes indole with a pyrrole ring and adds a diethylaminoethyl group. Tertiary amine (diethylamino) enhances basicity and solubility in acidic environments .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity (logP): The adamantane-containing derivatives (e.g., 5a–y) exhibit higher logP values (>4.0) due to the adamantane moiety, whereas the target compound’s logP is likely moderate (~2.5–3.5) due to methoxy and methyl groups .
  • Solubility: The pyrrolidine-containing analogue () may have improved aqueous solubility compared to the target compound due to its polar heterocycle .
  • Metabolic Stability: Alkyl linkers (e.g., isopropyl in ) reduce oxidative metabolism, whereas the amino-oxoethyl group in the target compound may be susceptible to hydrolysis or enzymatic cleavage .

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